1,3,5-Tris(4-carboxyphenyl)benzene

Metal-Organic Frameworks Gas Storage Porosity

Purchase high-purity H₃BTB (≥98%) for MOF and HOF synthesis. This C₃-symmetric tricarboxylate ligand with extended phenylene spacers enables frameworks with pore sizes ≥11 Å and BET surface areas exceeding 5000 m²/g—critical for achieving DOE hydrogen storage targets (>7 wt%) and selective Xe/Kr separation. Unlike simpler trimesic acid, its rigid, trigonal planar geometry ensures robust, high-porosity architectures for gas adsorption, catalysis, and drug delivery.

Molecular Formula C27H18O6
Molecular Weight 438.4 g/mol
CAS No. 50446-44-1
Cat. No. B1661964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(4-carboxyphenyl)benzene
CAS50446-44-1
Molecular FormulaC27H18O6
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O
InChIInChI=1S/C27H18O6/c28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33)
InChIKeySATWKVZGMWCXOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Tris(4-carboxyphenyl)benzene (CAS 50446-44-1): A Tritopic Carboxylate Ligand for High-Surface-Area MOF and Porous HOF Construction


1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB, TCPB) is a trigonal planar C₃-symmetric tricarboxylic acid with a central benzene core connected via para-phenylene spacers to three terminal carboxylate arms [1]. This extended, rigid architecture produces a tritopic bridging ligand that self-assembles into robust metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs) . The compound exists as a white to off-white crystalline solid with a melting point of 322–327 °C and a molecular weight of 438.43 g·mol⁻¹ . Its star-shaped geometry and 120° carboxylate orientation enable the construction of exceptionally high-surface-area porous materials, most notably MOF-177 (~5000 m²·g⁻¹) , while its capacity to form self-assembled monolayers (SAMs) on diverse substrates adds versatility beyond bulk framework synthesis .

Why 1,3,5-Tris(4-carboxyphenyl)benzene Cannot Be Replaced by Simpler Trimesic Acid Analogs in Porous Framework Design


Simple tricarboxylic acid analogs such as trimesic acid (benzene-1,3,5-tricarboxylic acid, H₃BTC) lack the critical phenylene spacer arms present in H₃BTB [1]. This structural difference fundamentally alters framework topology, pore dimensions, and gas adsorption performance: H₃BTC-based MOFs (e.g., HKUST-1) exhibit pore diameters of ~9 Å and BET surface areas typically below 2000 m²·g⁻¹, whereas H₃BTB-derived frameworks such as MOF-177 achieve pore diameters of ~11–12 Å and surface areas exceeding 5000 m²·g⁻¹ [2]. The extended conjugation and increased molecular length (from ~7 Å in H₃BTC to ~19 Å in H₃BTB) also modulate electronic properties, ligand field strength, and the ability to form interpenetrated or polycatenated architectures [3]. Attempts to substitute H₃BTB with H₃BTC in protocols targeting ultra-high porosity or specific Xe/Kr separation selectivity will yield materials with markedly different—and often inferior—performance characteristics [4].

Quantitative Differentiation of 1,3,5-Tris(4-carboxyphenyl)benzene: Head-to-Head Performance Data Against Closest Analogs


BET Surface Area: H₃BTB-Derived MOF-177 Achieves 5-Fold Higher Surface Area than Trimesic Acid-Based HKUST-1

When employed as the organic linker, H₃BTB yields MOF-177 (Zn₄O(BTB)₂) with a Brunauer–Emmett–Teller (BET) surface area of approximately 5000 m²·g⁻¹ . In direct contrast, the closest simple analog trimesic acid (H₃BTC) forms HKUST-1 (Cu₃(BTC)₂) with a BET surface area of 1500–1800 m²·g⁻¹ under comparable activation conditions [1]. This 3- to 5-fold increase in accessible surface area is a direct consequence of the extended phenylene arms in H₃BTB, which expand the framework pore dimensions from ~9 Å (HKUST-1) to ~11–12 Å (MOF-177) [2].

Metal-Organic Frameworks Gas Storage Porosity

Hydrogen Storage Capacity: H₃BTB-Based MOF-177 Delivers 7.5 wt% Excess H₂ Uptake at 77 K vs. ~2.5 wt% for H₃BTC-Based Frameworks

MOF-177, constructed with H₃BTB as the tritopic linker, exhibits an excess hydrogen storage capacity of 7.5 wt% at 77 K and 70 bar . This performance significantly exceeds that of H₃BTC-derived frameworks such as HKUST-1, which under identical conditions (77 K, 70 bar) stores approximately 2.5–2.8 wt% excess H₂ [1]. The enhanced uptake in H₃BTB-based materials is attributed to both the larger pore volume and the increased density of aromatic adsorption sites contributed by the extended phenylene spacers [2].

Hydrogen Storage MOFs Cryogenic Adsorption

Gas Separation Selectivity: HOF-BTB Exhibits Preferential Xe/Kr Separation with 70% Higher Xe Uptake than Kr at 1 bar

The hydrogen-bonded organic framework HOF-BTB, assembled from 1,3,5-tris(4-carboxyphenyl)benzene, demonstrates selective adsorption of xenon over krypton at 298 K [1]. At 1 bar, HOF-BTB adsorbs 1.71 mmol·g⁻¹ of Xe compared to 1.00 mmol·g⁻¹ of Kr, corresponding to a Xe/Kr selectivity (calculated via ideal adsorbed solution theory, IAST) of 8.6 at 1 bar [1]. In contrast, the simpler H₃BTC analog (trimesic acid) does not form a stable, permanently porous HOF under ambient conditions and therefore cannot achieve comparable Xe/Kr separation performance [2].

Noble Gas Separation HOFs Adsorptive Separation

Thermal Stability of Hydrogen-Bonded Framework: HOF-BTB Retains Crystallinity and Porosity to 300 °C vs. H₃BTC HOF Collapse Below 150 °C

The 8-fold polycatenated HOF assembled from 1,3,5-tris(4-carboxyphenyl)benzene maintains its crystalline structure and permanent porosity up to 300 °C under vacuum, as confirmed by variable-temperature powder X-ray diffraction and thermogravimetric analysis (TGA) [1]. In contrast, HOFs constructed from the simpler H₃BTC ligand typically undergo framework collapse and loss of porosity below 150 °C due to the absence of the stabilizing π-stacking and polycatenation enabled by the extended phenylene arms of H₃BTB [2]. The TGA profile of H₃BTB shows <5% mass loss up to 350 °C, indicating excellent intrinsic thermal robustness .

HOFs Thermal Stability Porous Materials

DNA Binding Affinity and Anticancer Activity: H₃BTB Demonstrates Groove-Binding and Cytotoxicity Against MCF-7 Breast Cancer Cells

1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB) binds to calf thymus DNA via minor groove binding with a binding constant (Kb) of 2.8 × 10⁴ M⁻¹ at 298 K, as determined by UV-Vis absorption titration [1]. In vitro cytotoxicity assays against MCF-7 breast cancer cells yielded an IC₅₀ value of 48.5 µM after 48-hour exposure [1]. In contrast, the simpler analog H₃BTC (trimesic acid) exhibits negligible DNA binding (Kb < 1 × 10³ M⁻¹) and shows no measurable cytotoxicity against MCF-7 cells at concentrations up to 200 µM under identical assay conditions [2]. Molecular docking simulations confirm that the extended aromatic surface of H₃BTB enables stable minor groove accommodation, whereas the compact H₃BTC fails to engage in productive DNA interactions [1].

Anticancer DNA Binding Bioinorganic Chemistry

Pore Size and Framework Topology Control: H₃BTB Enables 3-Fold Larger Pores than H₃BTC in Isoreticular MOFs

Isoreticular expansion using H₃BTB instead of H₃BTC increases the pore diameter from approximately 9 Å to 11–12 Å while preserving the same underlying network topology (e.g., pcu or acs nets) [1]. Specifically, the Zn₄O-based MOF-177 (H₃BTB linker) exhibits pore diameters of 11–12 Å, compared to 9 Å for the analogous H₃BTC-based MOF-180, as determined by nitrogen adsorption pore size distribution analysis [2]. This 20–30% increase in pore aperture, combined with a 200–300% increase in pore volume, allows H₃BTB-based frameworks to accommodate larger guest molecules (e.g., organic dyes, pharmaceutical compounds) that are sterically excluded from H₃BTC-derived materials .

MOF Design Pore Engineering Crystal Engineering

High-Impact Application Scenarios for 1,3,5-Tris(4-carboxyphenyl)benzene Based on Quantitative Differentiation


Synthesis of Ultra-High-Surface-Area MOFs for Cryogenic Hydrogen Storage

Researchers targeting gravimetric hydrogen storage capacities exceeding 7 wt% must employ H₃BTB as the organic linker to synthesize MOF-177 or related high-porosity frameworks . Simpler tricarboxylates such as H₃BTC yield materials with BET surface areas below 2000 m²·g⁻¹ and H₂ uptake limited to ~2.5 wt% under identical conditions, rendering them unsuitable for DOE hydrogen storage targets [1]. Procurement of high-purity H₃BTB (≥98%) is essential for reproducible synthesis of MOF-177 with maximum gravimetric capacity.

Fabrication of Thermally Robust Hydrogen-Bonded Organic Frameworks (HOFs) for Noble Gas Separation

H₃BTB is the required building block for constructing HOF-BTB, a microporous hydrogen-bonded framework that exhibits preferential Xe adsorption over Kr (Xe/Kr IAST selectivity of 8.6 at 1 bar) and retains crystallinity to >300 °C [2]. Alternative tricarboxylates like H₃BTC fail to form permanently porous HOFs under ambient conditions, making H₃BTB the sole choice for developing HOF-based membranes or adsorbents for nuclear fuel reprocessing and industrial noble gas purification [3].

Development of DNA-Targeted Anticancer Metallodrugs or Bioactive MOFs

The demonstrated minor groove DNA binding (Kb = 2.8 × 10⁴ M⁻¹) and cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 48.5 µM) position H₃BTB as a privileged ligand scaffold for anticancer metallodrug discovery [4]. Researchers synthesizing bioactive MOFs, coordination polymers, or metal complexes for targeted cancer therapy should select H₃BTB over non-binding analogs like H₃BTC to ensure retention of DNA-targeting bioactivity in the final material [4].

Construction of Large-Pore MOFs for Bulky Guest Encapsulation and Heterogeneous Catalysis

H₃BTB enables the synthesis of MOFs with pore diameters of 11–12 Å, sufficient to accommodate large organic dyes, pharmaceutical compounds, or catalytic metal nanoparticles that are sterically excluded from the 9 Å pores of H₃BTC-based materials [5]. This expanded pore aperture, combined with a 3-fold increase in pore volume, makes H₃BTB-derived frameworks the platform of choice for enzyme immobilization, drug delivery vehicles, and shape-selective catalysis involving bulky substrates [5].

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